(S)-Ibrutinib

説明

(S)-Ibrutinib is a selective inhibitor of Bruton’s tyrosine kinase, a crucial enzyme in the B-cell receptor signaling pathway. This compound is primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia. Its ability to irreversibly bind to Bruton’s tyrosine kinase makes it a potent therapeutic agent in oncology.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ibrutinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolopyrimidine core, followed by the introduction of the acrylamide moiety. The final product is obtained through a series of purification steps to ensure high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of automated reactors and continuous flow processes to enhance efficiency and reduce production costs. The reaction conditions are carefully controlled to maintain the integrity of the compound and ensure consistent quality.

化学反応の分析

Types of Reactions: (S)-Ibrutinib undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the acrylamide moiety to the corresponding amine.

Substitution: Nucleophilic substitution reactions can modify the pyrrolopyrimidine core.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further explored for their pharmacological properties.

科学的研究の応用

Efficacy in B-cell Malignancies

(S)-Ibrutinib has demonstrated efficacy in clinical trials across various B-cell malignancies. Key findings include:

- Chronic Lymphocytic Leukemia : In the RESONATE-2 trial, patients treated with this compound showed significantly improved progression-free survival (PFS) compared to chlorambucil, with a 5-year PFS rate of 70% versus 12% .

- Mantle Cell Lymphoma : The SHINE study indicated that the combination of this compound with bendamustine and rituximab significantly reduced the risk of disease progression or death by 25% in older patients .

- Real-world Effectiveness : A retrospective study involving over 6,000 patients highlighted that this compound maintained effectiveness and safety profiles consistent with clinical trial data .

Immunomodulatory Effects

Beyond its direct anti-cancer effects, this compound exhibits immunomodulatory properties. It has been shown to:

- Inhibit inflammatory cytokine production from CAR-T cells and tumor cells during therapy .

- Enhance patient-reported outcomes and reduce disease-related symptoms such as fatigue and weight loss .

Combination Therapies

This compound's potential is further amplified when used in combination with other therapeutics:

- With Anti-CD20 Monoclonal Antibodies : Studies have reported high overall response rates in combination therapies involving this compound and anti-CD20 agents like rituximab .

- With Other Targeted Therapies : Combinations with PI3Kδ inhibitors have shown promising results in treating relapsed/refractory B-cell malignancies .

Safety Profile

The safety profile of this compound has been well-documented. Common adverse events include:

- Neutropenia

- Hypertension

- Diarrhea

- Increased risk of bleeding events

Most adverse events tend to decrease over time with continued treatment .

Case Study 1: Long-term Efficacy in CLL

A long-term follow-up of patients treated with this compound demonstrated sustained benefits, with an overall survival rate of 83% at five years. Patients with high-risk features such as TP53 mutations also benefited significantly from treatment .

Case Study 2: Real-world Application in MCL

A cohort study analyzed the effectiveness of this compound among older patients diagnosed with MCL. The results indicated a median PFS of 6.7 years when combined with standard therapies, highlighting its role as a first-line treatment option .

作用機序

(S)-Ibrutinib exerts its effects by irreversibly binding to the cysteine residue in the active site of Bruton’s tyrosine kinase. This binding inhibits the kinase activity, leading to the disruption of B-cell receptor signaling. The inhibition of this pathway results in the apoptosis of malignant B-cells and the suppression of tumor growth.

類似化合物との比較

Acalabrutinib: Another Bruton’s tyrosine kinase inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Zanubrutinib: A more selective inhibitor of Bruton’s tyrosine kinase with fewer off-target effects.

Uniqueness of (S)-Ibrutinib: this compound is unique due to its irreversible binding to Bruton’s tyrosine kinase, which provides prolonged inhibition of the enzyme. This characteristic makes it highly effective in treating B-cell malignancies, offering a significant advantage over reversible inhibitors.

生物活性

(S)-Ibrutinib, a selective covalent inhibitor of Bruton's tyrosine kinase (BTK), has emerged as a significant therapeutic agent in the treatment of various hematologic malignancies, particularly chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, and relevant case studies.

This compound exerts its pharmacological effects by irreversibly binding to the cysteine residue (Cys481) in the active site of BTK. This inhibition disrupts B-cell receptor (BCR) signaling pathways, which are crucial for B-cell survival and proliferation. The blockade of BTK leads to decreased phosphorylation of downstream signaling molecules, such as phospholipase C-gamma (PLC-γ), ultimately resulting in reduced B-cell activation and increased apoptosis in malignant B-cells .

Efficacy in Clinical Studies

Clinical trials have demonstrated the profound anti-tumor activity of this compound across multiple studies. The following table summarizes key findings from significant clinical trials involving this compound:

Detailed Research Findings

- Anti-tumor Activity : In preclinical models, this compound has shown significant anti-tumor activity by inducing apoptosis in CLL cells even in the presence of pro-survival factors . The drug also impairs CLL cell migration and downregulates chemokines associated with BCR signaling.

- Long-term Outcomes : A study analyzing long-term outcomes for patients receiving this compound revealed sustained benefits over time, with minimal residual disease-negative response rates significantly higher in patients treated with this compound compared to control groups .

- Safety Profile : The safety profile of this compound has been generally favorable, with adverse events primarily consisting of mild to moderate effects such as diarrhea, fatigue, and increased risk of bleeding . Importantly, serious adverse events were rare.

Case Studies

Several case studies have illustrated the effectiveness of this compound in clinical settings:

- Case Study 1 : A patient with relapsed CLL treated with this compound showed a complete response after six months of therapy, demonstrating the drug's potential for rapid tumor regression.

- Case Study 2 : In a cohort receiving combination therapy with this compound and venetoclax, patients exhibited high response rates, reinforcing the efficacy of combination approaches in managing resistant forms of CLL.

特性

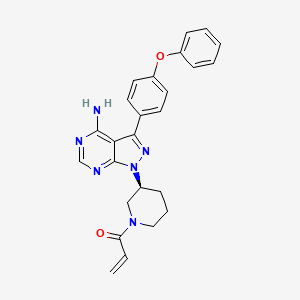

IUPAC Name |

1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFPWWZEPKGCCK-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901112629 | |

| Record name | 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936563-97-2 | |

| Record name | 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936563-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibrutinib, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936563972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBRUTINIB, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6K7EN3Q6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why is it important to separate (S)-Ibrutinib from (R)-Ibrutinib?

A1: While the research itself doesn't directly address the pharmacological activity of each enantiomer, it highlights that the pharmaceutical formulation marketed for hospital use contains only the (R)-enantiomer. This suggests that this compound might possess different pharmacological properties, potentially including unwanted side effects or reduced efficacy. [] The development of efficient chiral separation methods, as described in the paper, is crucial to accurately quantify the presence of this compound as an impurity in pharmaceutical preparations, ensuring drug safety and efficacy. []

Q2: What were the key findings regarding the ecotoxicity of Ibrutinib?

A2: The research utilized the developed chiral separation methods to investigate the ecotoxicity of both racemic Ibrutinib and the pure (R)-enantiomer on Daphnia magna, a small crustacean used as a model organism in ecotoxicological studies. [] While the specific findings regarding the ecotoxicological effects were not detailed in the abstract, this highlights the importance of evaluating the environmental impact of pharmaceuticals.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。